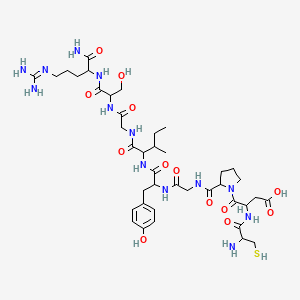

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die schrittweise Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Harzbeladung: Die erste Aminosäure wird an ein Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Sequenz abgeschlossen ist.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieses Peptids folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Konsistenz zu erhöhen. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Reinheit und Integrität des Peptids zu gewährleisten.

Eigenschaften

IUPAC Name |

4-[2-[[2-[[1-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[(2-amino-3-sulfanylpropanoyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPQJYLNDRHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N13O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to a resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide.

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann unter oxidativen Bedingungen Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Iod.

Reduktionsmittel: Dithiothreitol (DTT), β-Mercaptoethanol.

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N',N'-tetramethyl-uronium-hexafluorophosphat (HBTU).

Hauptprodukte

Disulfidverbrückte Peptide: Gebildet durch Oxidation von Cysteinresten.

Modifizierte Peptide: Entstehen aus Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Das Peptid entfaltet seine Wirkung durch die Bindung an spezifische Rezeptoren auf der Zelloberfläche, wodurch die Anhaftung und Invasion von Tumorzellen in die Basalmembran gestört wird. Diese Wirkung wird durch die Hemmung der Angiogenese vermittelt, dem Prozess, durch den sich neue Blutgefäße aus bereits bestehenden bilden, der für das Tumorwachstum und die Metastasierung entscheidend ist.

Wirkmechanismus

The peptide exerts its effects by binding to specific receptors on the cell surface, interfering with the attachment and invasion of tumor cells into the basement membrane. This action is mediated through the inhibition of angiogenesis, the process by which new blood vessels form from pre-existing ones, which is crucial for tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2: kann mit anderen Peptiden verglichen werden, die von der Laminin-B1-Kette abgeleitet sind, wie zum Beispiel:

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH: Ähnliche Sequenz, aber mit einer Carboxylgruppe am C-Terminus anstelle einer Amidgruppe.

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2: Die Nicht-DL-Version des Peptids, die möglicherweise unterschiedliche biologische Aktivitäten aufweist.

Die Einzigartigkeit von This compound liegt in seiner spezifischen Sequenz und dem Vorhandensein von DL-Aminosäuren, die seine Stabilität und Interaktion mit biologischen Zielen beeinflussen können.

Biologische Aktivität

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 is a synthetic peptide that exhibits various biological activities. Peptides like this one are often studied for their potential therapeutic applications, including their roles in cancer treatment, neuroprotection, and modulation of metabolic pathways.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 862.05 g/mol. The structure consists of a sequence of amino acids that can influence its biological interactions and functions.

-

Enzyme Inhibition : This peptide has been shown to interact with several enzymes, including:

- CYP450 enzymes : It acts as both a substrate and inhibitor for various CYP450 enzymes, which are crucial for drug metabolism and detoxification processes. For instance:

- CYP3A4 substrate: 95.45%

- CYP2C9 inhibition: 86.45%

- P-glycoprotein : It is known to inhibit P-glycoprotein, which plays a significant role in drug transport across cell membranes .

- CYP450 enzymes : It acts as both a substrate and inhibitor for various CYP450 enzymes, which are crucial for drug metabolism and detoxification processes. For instance:

- Receptor Modulation : The peptide may affect neurotransmitter receptors, including:

- Anti-cancer Properties : Preliminary studies suggest that cyclic peptides similar to this compound exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Table 1: Biological Activity Profiles

| Activity Type | Effectiveness (%) | Notes |

|---|---|---|

| CYP3A4 Substrate | 95.45 | High interaction with metabolic pathways |

| P-glycoprotein Inhibition | 74.19 | Potential to enhance bioavailability of drugs |

| CYP2C9 Inhibition | 86.45 | Significant impact on drug metabolism |

| GABA-A Receptor Interaction | 83.28 | Possible effects on CNS activity |

Case Studies

-

Case Study on Cancer Treatment :

A study investigated the effects of cyclic peptides on various cancer cell lines, revealing that the presence of specific amino acid sequences can enhance cytotoxicity against tumor cells while minimizing toxicity to normal cells. The results indicated that this compound could be a candidate for further development in cancer therapies . -

Neuroprotective Effects :

Research has shown that peptides similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.